4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLCLBXJUGGYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromophenylsulfonyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features
The compound’s piperidine ring is functionalized with a sulfonyl group (4-bromophenyl) and an ether-linked pyridine. This configuration contrasts with similar molecules that vary in sulfonyl substituents (e.g., fluorophenyl, methoxyphenyl) or terminal groups (e.g., urea instead of pyridine). For example:
- Compound 14d () : Features a 4-fluorophenyl sulfonyl group and a urea moiety instead of pyridine, yielding 55.2% .
- Compound 6m () : Contains a 3-(trifluoromethyl)phenyl sulfonyl group and a chlorophenylpyridine moiety, achieving 86% yield .
Physicochemical and Spectroscopic Properties
Molecular Weight and Substituent Effects
The target compound’s molecular formula is C₁₆H₁₄BrN₂O₃S (calculated molecular weight: 410.26 g/mol). Key comparisons:
Spectral Data
- ¹H-NMR : Analogues in and show aromatic protons in δ 7.0–8.5 ppm, with shifts influenced by substituents. The 4-bromophenyl group would exhibit distinct deshielding effects .
- HRMS : Compounds like 6m () show <5 ppm error between calculated and observed masses, suggesting reliable characterization methods for the target compound .
Drug-Likeness and Bioavailability
Challenges and Opportunities
- Synthetic hurdles : Lower yields in fluorophenyl derivatives (e.g., 35.2% for 14a, ) highlight the need for optimized bromophenyl coupling conditions .
- Thermal stability : High melting points in (268–287°C) for brominated analogs suggest the target compound may exhibit robust solid-state stability .
Biological Activity
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several chemical reactions. The initial step often includes the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is subsequently reacted with 4-hydroxypyridine to yield the final compound.
Chemical Structure
The compound can be represented as follows:
| Compound Name | Structure |
|---|---|
| This compound | Structure |
Biological Activity
The biological activity of this compound has been studied primarily in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong potential for use in treating conditions like Alzheimer's disease .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell functions through enzyme inhibition .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the piperidine and pyridine rings may contribute to binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to or including the structure of this compound:
- Anticholinesterase Activity : A study found that derivatives with similar sulfonamide functionalities exhibited strong AChE inhibition, suggesting a potential application in neurodegenerative diseases .
- Antibacterial Screening : Compounds containing the piperidine nucleus were evaluated for antibacterial activity against multiple strains, demonstrating effectiveness comparable to standard antibiotics .
- Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanism of action and guiding further drug design efforts .
Q & A
Q. Optimization Tips :
- Base Selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysis : p-Toluenesulfonic acid can accelerate etherification steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonyl group (δ 7.6–8.1 ppm for aromatic protons), piperidine ring (δ 2.5–3.5 ppm for N-CH₂), and pyridine moiety (δ 8.4–8.6 ppm). DEPT-135 distinguishes quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~437.0) and fragments (e.g., loss of Br or sulfonyl groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>99%). Use UV detection at 254 nm for aromatic moieties .
Basic: What are the key reactivity patterns of the sulfonyl and piperidine moieties under standard laboratory conditions?
- Sulfonyl Group :
- Reduction : LiAlH₄ reduces the sulfonyl group to thioether (-S-), altering bioactivity .
- Nucleophilic Attack : Susceptible to displacement by amines or thiols in polar solvents .
- Piperidine Ring :
- Basicity : Protonates in acidic conditions (pKa ~10), influencing solubility.
- Oxidation : MnO₂ oxidizes the C-O bond, forming ketones under anhydrous conditions .
Advanced: How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) study binding interactions with biological targets?
- SPR Protocol :
- Immobilize the target protein (e.g., kinase) on a CM5 sensor chip via amine coupling.
- Inject compound dilutions (1 nM–10 µM) in HBS-EP buffer (pH 7.4).
- Analyze association/dissociation rates (ka/kd) and equilibrium constants (KD) using Biacore software .
- ITC Protocol :
- Titrate compound (in syringe) into protein solution (cell).
- Fit heat changes to a one-site binding model to calculate ΔH, ΔS, and stoichiometry .
Q. Key Considerations :
- Include negative controls (e.g., DMSO) to account for solvent effects.
- Validate with orthogonal methods like fluorescence polarization .
Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?
- Structural-Activity Relationship (SAR) Design :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary pyridine position) .
- In Vitro Assays : Test analogs against standardized cell lines (e.g., HEK293 for cytotoxicity, MCF-7 for anticancer activity) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values .
Q. Case Study :
- Analogs with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed 10-fold higher kinase inhibition than electron-donating groups (-OCH₃) .
Advanced: What computational approaches predict ADME properties, and how are models validated?
- ADME Prediction :
- Lipophilicity : SwissADME calculates LogP (~2.8), indicating moderate blood-brain barrier penetration.
- Metabolic Stability : CYP3A4/2D6 docking (Glide) identifies potential oxidation sites .
- Validation :
- In Vitro Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s).
- Microsomal Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
Advanced: How do DSC and X-ray crystallography investigate polymorphic forms?
- DSC Protocol :
- X-Ray Crystallography :
Advanced: What experimental designs assess stability under pharmacological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
